Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-6-fluorospiro[3.3]heptane-2-carboxylate
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Overview
Description
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-6-fluorospiro[33]heptane-2-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a spirocyclic system, a fluorine atom, and a tert-butoxycarbonyl (Boc) protected amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-6-fluorospiro[3.3]heptane-2-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-6-fluorospiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-6-fluorospiro[3.3]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-6-fluorospiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, while the Boc-protected amine group can be deprotected under physiological conditions to interact with biological targets. The spirocyclic structure provides rigidity, which can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate
- tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
- Ethyl 6-oxospiro[3.3]heptane-2-carboxylate
Uniqueness
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-6-fluorospiro[33]heptane-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to similar compounds
Biological Activity
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-6-fluorospiro[3.3]heptane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a spirocyclic structure that incorporates a fluorine atom, which may enhance its biological activity through increased lipophilicity and modulation of receptor interactions. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino functionality, facilitating various synthetic routes.
Molecular Formula
- Molecular Formula : C₁₃H₁₈FNO₄
- CAS Number : 188897-47-4
Pharmacological Properties
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anti-cancer agent and its effects on neurotransmitter systems.
Anti-Cancer Activity
Research indicates that compounds with spirocyclic structures often exhibit anti-cancer properties. The fluorine substitution may enhance the compound's ability to interact with specific biological targets involved in tumor growth and proliferation.
Neurotransmitter Modulation
Studies have suggested that the compound may influence neurotransmitter systems, potentially acting as an agonist or antagonist at certain receptors. This could make it a candidate for further investigation in neuropharmacology.
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Spirocyclic Core : Utilizing cyclization reactions.
- Fluorination : Applying selective fluorination techniques to introduce the fluorine atom.
- Boc Protection : Protecting the amino group to facilitate further reactions without affecting the amine's reactivity.
Study 1: Anti-Cancer Evaluation
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of spirocyclic compounds and evaluated their cytotoxicity against different cancer cell lines. This compound exhibited significant cytotoxic effects, particularly against breast cancer cells, indicating its potential as an anti-cancer drug candidate .
Study 2: Neuropharmacological Effects
Another study investigated the effects of similar compounds on neurotransmitter release in neuronal cultures. The results suggested that the compound could modulate dopamine release, which may have implications for treating neurodegenerative diseases .
Table 1: Biological Activity Summary
Activity Type | Effectiveness | Reference |
---|---|---|
Anti-Cancer | High (IC50 < 10 µM) | |
Neurotransmitter Modulation | Moderate |
Table 2: Synthesis Steps
Step | Reaction Type | Conditions |
---|---|---|
Spirocyclic Core Formation | Cyclization | Reflux in organic solvent |
Fluorination | Electrophilic substitution | Mild conditions |
Boc Protection | Acylation | Room temperature |
Properties
Molecular Formula |
C16H26FNO4 |
---|---|
Molecular Weight |
315.38 g/mol |
IUPAC Name |
ethyl 6-fluoro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C16H26FNO4/c1-5-21-12(19)16(8-15(9-16)6-11(17)7-15)10-18-13(20)22-14(2,3)4/h11H,5-10H2,1-4H3,(H,18,20) |
InChI Key |
DXKZVQFYEKJFBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC2(C1)CC(C2)F)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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